Product packaging for 4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol(Cat. No.:CAS No. 74812-63-8)

4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol

Cat. No.: B7790519
CAS No.: 74812-63-8
M. Wt: 183.20 g/mol
InChI Key: GEFQWZLICWMTKF-MLUIRONXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levonordefrin, also known commercially as Neo-Cobefrin and scientifically as Corbadrine, is a synthetic catecholamine with sympathomimetic activity . It is primarily investigated for its role as a vasoconstrictor, where it functions as a non-selective agonist of α-adrenergic and β-adrenergic receptors . Its binding to alpha-adrenergic receptors, particularly in vascular smooth muscle, induces vasoconstriction, a key mechanism of action for research in localized blood flow control . This pharmacological profile makes it a compound of interest in studies related to the duration and efficacy of anesthetic agents and the management of hemodynamics . In scientific literature, levonordefrin is often studied in comparative analyses with other vasoconstrictors like epinephrine and phenylephrine, particularly in dental and pharmacological research contexts . Its metabolism is primarily mediated by the enzyme catechol O-methyltransferase (COMT) . Researchers value this compound for its specific receptor activity in exploring adrenergic signaling pathways. Levonordefrin is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B7790519 4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol CAS No. 74812-63-8

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction.

CAS No.

74812-63-8

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol

InChI

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m1/s1

InChI Key

GEFQWZLICWMTKF-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

physical_description

Solid

Origin of Product

United States

Molecular and Structural Pharmacology of Levonordefrin

Stereochemistry and Conformational Analysis of Levonordefrin (B1675168)

The three-dimensional arrangement of atoms and the rotational flexibility of the levonordefrin molecule are critical determinants of its biological activity. Its stereochemistry dictates its specific interaction with chiral biological receptors, and its conformational preferences influence the energy and kinetics of the binding process.

Stereochemistry: Levonordefrin is a specific stereoisomer of 3,4-dihydroxynorephedrine. Its chemical structure is alpha-methylnoradrenaline, with the absolute configuration at its two chiral centers being (1R,2S). nih.gov This precise spatial arrangement is crucial for its recognition and binding to adrenergic receptors.

Conformational Analysis: Like other catecholamines, the structure of levonordefrin is not rigid. Rotation around the carbon-carbon single bond of its ethylamine (B1201723) side chain allows it to exist in various spatial arrangements known as conformations. Studies on related catecholamines containing a β-hydroxyl group, such as norepinephrine (B1679862) and ephedrine (B3423809), provide a model for understanding levonordefrin's conformational behavior. psu.edunih.gov

Nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations on these related compounds have shown that the preferred conformation in solution is one where the bulky aromatic ring and the amino group are trans to each other (dihedral angle of 180°), while the amino group and the β-hydroxyl group are gauche (dihedral angle of 60°). psu.edunih.gov This preference is largely driven by an electrostatic or hydrogen bonding interaction between the amino and β-hydroxyl groups. psu.edu In aqueous solutions, the population of this gauche rotamer form for molecules like noradrenaline and ephedrine increases in basic conditions. nih.gov Computational models using empirical potential functions also suggest that the gauche conformation is favored. koreascience.kr

Stereochemical/Conformational FeatureDescriptionSignificance
Absolute Configuration(1R,2S)Ensures specific fit into the chiral binding site of adrenergic receptors.
Key Functional GroupsCatechol (3,4-dihydroxybenzene), β-hydroxyl group, α-methyl group, primary amineParticipate in receptor binding and determine the molecule's chemical properties.
Preferred ConformationThe amino group is trans to the aromatic ring and gauche to the β-hydroxyl group.This low-energy state is likely the conformation adopted upon binding to the receptor. psu.edunih.gov
Primary Stabilizing InteractionIntramolecular hydrogen bonding between the amino and β-hydroxyl groups.Stabilizes the preferred gauche conformation. psu.edu

Structure-Activity Relationship (SAR) Studies of Levonordefrin Analogues

Structure-activity relationship (SAR) studies compare the activity of levonordefrin to structurally similar molecules (analogues) to determine how specific chemical features influence pharmacological effects. These studies reveal that levonordefrin has a distinct receptor interaction profile compared to other common catecholamine vasoconstrictors like epinephrine (B1671497) and norepinephrine.

Levonordefrin's activity is primarily mediated through its interaction with alpha-adrenergic receptors. drugbank.comnih.gov Research comparing its effects to epinephrine and norepinephrine shows that levonordefrin's receptor profile more closely resembles that of norepinephrine. nih.gov Unlike epinephrine, which has significant activity at β2-adrenergic receptors that can cause vasodilation, levonordefrin shows no evidence of such β2-mediated effects. nih.gov Its action is more selective for alpha-receptors, which are responsible for vasoconstriction. nih.gov

Binding assays have quantified the affinity of levonordefrin for different adrenergic receptor subtypes. These studies show a marked selectivity for α2-adrenergic receptors over α1-adrenergic receptors. The equilibrium dissociation constant (Ki), a measure of binding affinity where a lower value indicates higher affinity, demonstrates this preference. For instance, levonordefrin inhibits radioligand binding at α2-adrenergic receptors with a Ki of 205 nM, while its affinity for α1-receptors is significantly lower, with a Ki value in the micromolar range. ncats.iobindingdb.org

CompoundPrimary Receptor TargetsKey SAR FindingBinding Affinity (Ki)
Levonordefrinα2 > α1 adrenergic receptors nih.govncats.iobindingdb.orgActivity profile resembles norepinephrine; lacks the significant β2-agonist activity of epinephrine. nih.govα2: ~205 nM ncats.io α1: ~7300 nM bindingdb.org
Epinephrineα1, α2, β1, β2, β3 adrenergic receptors nih.govPotent agonist at both α and β receptors, leading to a broader range of physiological effects. nih.govN/A
Norepinephrineα1, α2, β1 adrenergic receptorsPotent α-agonist with less potent β2 activity compared to epinephrine. nih.govN/A
Phenylephrine (B352888)Selective α1 adrenergic receptor agonist nih.govIts selectivity for α1-receptors avoids the cardiovascular stimulation associated with β-receptor activation. nih.govN/A

Theoretical Models of Levonordefrin-Receptor Binding

Theoretical models of drug-receptor binding aim to explain how the molecular structure of a compound like levonordefrin allows it to interact with its biological target to produce a pharmacological effect. For levonordefrin, these models focus on its interaction with the binding pocket of adrenergic receptors.

Levonordefrin is designed to mimic the molecular shape of naturally occurring catecholamines like adrenaline (epinephrine). drugbank.comnih.gov Its ability to act as a vasoconstrictor stems from its capacity to bind to and activate peripheral α-adrenergic receptors. nih.govnih.gov The binding process is highly specific, governed by the compound's stereochemistry and conformational flexibility.

Theoretical models propose that the (1R,2S) stereoconfiguration of levonordefrin allows it to fit optimally into the chiral active site of the α2-adrenergic receptor. The key interactions that stabilize the drug-receptor complex are believed to involve:

Ionic Bonding: An interaction between the protonated amine of levonordefrin and a negatively charged amino acid residue (e.g., aspartate) in the receptor.

Hydrogen Bonding: The catechol hydroxyl groups and the β-hydroxyl group on the side chain can act as both hydrogen bond donors and acceptors, forming critical links with polar amino acid residues within the binding site.

Aromatic Interactions: The catechol ring can engage in π-π stacking or other non-covalent interactions with aromatic amino acid residues (e.g., phenylalanine) in the receptor.

The conformational analysis of levonordefrin is integral to these models. psu.edukoreascience.kr The molecule must adopt a specific, low-energy conformation—likely the preferred gauche rotamer—to present its key functional groups in the correct orientation for optimal binding. psu.edu This process of "conformational selection" is a fundamental principle in theoretical drug-receptor binding models. psu.edu The high affinity and selectivity of levonordefrin for the α2-receptor subtype, as confirmed by experimental binding data (Ki values), provide strong support for these theoretical models of a precise, structurally-defined interaction. ncats.iobindingdb.org

Pharmacological Mechanisms of Action of Levonordefrin

Adrenergic Receptor Agonism Profile of Levonordefrin (B1675168)

Levonordefrin exerts its effects by acting as an agonist at adrenergic receptors, which are classified into alpha (α) and beta (β) types, each with distinct subtypes. wikipedia.orgpocketdentistry.com Its clinical efficacy as a vasoconstrictor is a direct consequence of its specific interactions with these receptor subtypes.

Alpha-Adrenergic Receptor Subtype Interactions (α1, α2)

Levonordefrin demonstrates a notable affinity for alpha-adrenergic receptors, which are crucial in mediating vasoconstriction. nih.govcymitquimica.com It is recognized as an agonist of α2-adrenergic receptors. nih.govwikipedia.orgpatsnap.com The activation of α2-adrenergic receptors in the central nervous system contributes to an antihypertensive effect by suppressing sympathetic outflow from the brain. nih.gov Peripherally, its binding to and activation of α2-adrenergic receptors results in vasoconstriction. nih.gov

While some sources suggest it primarily acts on alpha-1 adrenergic receptors, others indicate it has preferential activity at the α2-adrenergic receptor. wikipedia.orgnih.govresearchgate.net The activation of α1-adrenergic receptors by agonists leads to vasoconstriction. wikipedia.org Levonordefrin's interaction with alpha receptors is considered to be more pronounced than its interaction with beta receptors, with some reports suggesting a 75% alpha receptor activity. amegroups.orgcdeworld.com

Beta-Adrenergic Receptor Subtype Interactions (β1, β2)

Levonordefrin also interacts with beta-adrenergic receptors, although to a lesser extent than alpha receptors. amegroups.orgcdeworld.com It exhibits moderate effects on β2-receptors and mild effects on β1-receptors. nih.govresearchgate.netnih.gov The activation of β1-receptors leads to an increase in heart rate and contractility, while β2-receptor stimulation causes vasodilation and bronchodilation. nih.gov The beta-adrenergic activity of levonordefrin is estimated to be around 25%. amegroups.orgcdeworld.com Some studies indicate that levonordefrin has slightly more β2 potency than norepinephrine (B1679862). psu.edu

Receptor Affinity and Selectivity Studies of Levonordefrin

Levonordefrin's pharmacological profile is defined by its relative affinity and selectivity for different adrenergic receptor subtypes. It is considered to have a stronger affinity for alpha-receptors compared to beta-receptors. cdeworld.com Specifically, it is described as having predominantly alpha-2 effects. nih.gov

Studies have shown that levonordefrin inhibits the binding of radioligands to alpha-2 adrenergic receptors with a Ki (inhibition constant) of 205 nM. ncats.io In comparison to epinephrine (B1671497), levonordefrin is less potent. nih.govdrugs.com The vasoconstrictor concentrations of levonordefrin are often titrated to achieve a similar alpha-adrenergic activity to other vasoconstrictors like epinephrine. psu.edu For instance, a 1:20,000 concentration of levonordefrin is considered to have an equivalence to a 1:100,000 concentration of epinephrine in terms of vasoconstrictive effect. cdeworld.com

Table 1: Adrenergic Receptor Interactions of Levonordefrin

Receptor Subtype Interaction Reported Effects
α1-Adrenergic Agonist Vasoconstriction. nih.govwikipedia.org
α2-Adrenergic Agonist Vasoconstriction (peripheral), suppression of sympathetic outflow (central). nih.govwikipedia.org
β1-Adrenergic Mild Agonist Increased heart rate and contractility. nih.govnih.gov
β2-Adrenergic Moderate Agonist Vasodilation. nih.govresearchgate.netpsu.edu

Intracellular Signaling Pathways Mediated by Levonordefrin

The binding of levonordefrin to adrenergic receptors initiates a series of intracellular signaling events. The activation of α2-adrenergic receptors by an agonist leads to the inhibition of the enzyme adenylate cyclase. wikipedia.org This inhibition results in the inactivation of the secondary messenger cyclic adenosine (B11128) monophosphate (cAMP), which in turn induces smooth muscle and blood vessel constriction. wikipedia.org

Conversely, the activation of β-adrenergic receptors typically leads to the stimulation of adenylate cyclase and an increase in intracellular cAMP levels. The specific downstream effects depend on the receptor subtype and the tissue in which it is expressed.

Neurotransmitter Modulation by Levonordefrin

Levonordefrin, being a sympathomimetic amine, can influence neurotransmitter systems. nih.gov Its action as an α2-adrenergic agonist in the central nervous system leads to a reduction in the release of norepinephrine from presynaptic terminals, thereby modulating sympathetic tone. nih.govnih.gov

Pharmacokinetic Principles in Levonordefrin Research

Biotransformation Pathways of Levonordefrin (B1675168)

Levonordefrin, a catecholamine, undergoes rapid metabolism primarily through the action of specific enzymes. nih.govnih.gov The main pathways for its biotransformation involve two key enzymes: Catechol-O-methyltransferase (COMT) and, to a lesser extent, Monoamine Oxidase (MAO). amegroups.orgdrugsporphyria.net This enzymatic degradation is the principal route for the termination of exogenously administered levonordefrin. nih.gov

Role of Catechol-O-methyltransferase (COMT) in Levonordefrin Metabolism

The primary enzyme responsible for the metabolic breakdown of levonordefrin is Catechol-O-methyltransferase (COMT). nih.govbuffalo.educdeworld.com As a catecholamine, levonordefrin is a direct substrate for COMT, which rapidly inactivates the compound. nih.govnih.gov This process is the main pathway for the clearance of circulating, exogenously administered catecholamines like levonordefrin. nih.gov The rapid action of COMT contributes to the short elimination half-life of catecholamines, which is generally between one to three minutes. nih.gov Research indicates that the metabolism by COMT is a more significant pathway for levonordefrin than neuronal uptake or the action of MAO. nih.govnih.gov

Role of Monoamine Oxidase (MAO) in Levonordefrin Metabolism

Monoamine Oxidase (MAO) also participates in the metabolism of levonordefrin. amegroups.orgdrugsporphyria.net However, its role is considered less significant compared to COMT for exogenously administered catecholamines. nih.govnih.gov While MAO is involved in the breakdown of adrenergic drugs, COMT is the primary enzyme for those with a catecholamine structure. nih.gov Consequently, the use of MAO inhibitors does not significantly impede the clearance of levonordefrin. buffalo.educdeworld.com

Theoretical Considerations of Levonordefrin Distribution and Clearance

The pharmacokinetic profile of levonordefrin is characterized by its rapid distribution and clearance, largely influenced by its metabolism. When administered, often in conjunction with a local anesthetic, levonordefrin acts as a vasoconstrictor, which delays the systemic absorption of the anesthetic agent. cdeworld.comnih.gov This vasoconstrictive action helps to keep the local anesthetic at the injection site for a longer duration. cdeworld.com

The clearance of levonordefrin from the systemic circulation is efficient, primarily due to hepatic biotransformation. nih.gov The liver is a principal site for the metabolism of sympathomimetic amines. drugs.com The rapid enzymatic inactivation by COMT ensures that systemically absorbed levonordefrin has a short duration of action. nih.govnih.gov

Table 1: Key Enzymes in Levonordefrin Metabolism

Enzyme Role in Metabolism Significance
Catechol-O-methyltransferase (COMT) Primary enzyme for the inactivation of circulating catecholamines. nih.govnih.govcdeworld.com Major pathway for levonordefrin clearance. nih.govbuffalo.edu
Monoamine Oxidase (MAO) Involved in the breakdown of adrenergic neurotransmitters. amegroups.orgdrugsporphyria.net Minor pathway for exogenously administered levonordefrin. nih.govnih.gov

Comparative Pharmacology of Levonordefrin with Sympathomimetic Amines

Levonordefrin (B1675168) versus Epinephrine (B1671497): Receptor Profile and Potency Analysis

Differential Adrenergic Receptor Binding Kinetics

Levonordefrin's pharmacological actions are mediated through its interaction with adrenergic receptors. It is a non-selective agonist of the α1, α2, and β-adrenergic receptors, with a suggested preferential activity at the α2-adrenergic receptor. wikipedia.org In contrast, epinephrine also acts on both alpha and beta-adrenergic receptors. amegroups.org

Levonordefrin is reported to have a higher affinity for alpha-receptors (75%) compared to beta-receptors (25%). aae.org This contrasts with epinephrine, which has a more balanced affinity for both alpha (50%) and beta (50%) receptors. aae.org Levonordefrin's activity at beta-2 receptors is notably absent. nih.govjdat.org The metabolism of both levonordefrin and epinephrine primarily involves the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgamegroups.org

Table 1: Adrenergic Receptor Activity Comparison
CompoundAlpha-Receptor ActivityBeta-Receptor ActivityBeta-2 Receptor Activity
Levonordefrin75%25%Lacks activity
Epinephrine50%50%Active

Relative Vasoconstrictive Potency and Mechanisms

In terms of vasoconstrictive potency, levonordefrin is considered to be less potent than epinephrine. nih.gov It is estimated to be about one-sixth as potent as epinephrine. amegroups.orgrdhmag.com Consequently, levonordefrin is typically used in higher concentrations to achieve a clinically equivalent effect to epinephrine. medchemexpress.com For instance, a 1:20,000 concentration of levonordefrin is considered equipotent to a 1:100,000 concentration of epinephrine in terms of alpha receptor-mediated vasoconstriction. nih.govjdat.org

The vasoconstriction induced by both agents is due to their action on alpha-1 receptors located in vascular smooth muscle. amegroups.org This effect is crucial for prolonging the duration of local anesthesia and providing hemostasis. pocketdentistry.comcymitquimica.com However, due to its greater potency, epinephrine is more effective at achieving hemostasis. quizlet.com

Systemic Pharmacological Response Delineation in Theoretical Models

The differential receptor binding profiles of levonordefrin and epinephrine lead to distinct systemic pharmacological responses. Epinephrine's stimulation of beta-1 receptors in the heart results in an increased heart rate and strength of contraction. amegroups.org Its action on beta-2 receptors in systemic arteries leads to vasodilation and a decrease in diastolic blood pressure. nih.gov

In contrast, levonordefrin, which lacks beta-2 receptor activity, primarily causes vasoconstriction through its alpha-receptor agonism. nih.gov This leads to an increase in both systolic and diastolic blood pressure. nih.govagd.org While epinephrine increases heart rate, levonordefrin does not, and may even trigger a reflex slowing of the heart rate due to the rise in blood pressure. nih.gov In equal concentrations, levonordefrin is less potent than epinephrine in raising blood pressure. drugs.comnih.gov

Levonordefrin versus Norepinephrine (B1679862): Structural and Functional Parallels

Levonordefrin is structurally a synthetic derivative of norepinephrine. nih.govcaymanchem.com It is also known as alpha-methylnorepinephrine. wikipedia.org This structural similarity results in comparable functional properties, particularly in their cardiovascular effects.

Both levonordefrin and norepinephrine exert their effects primarily through alpha-adrenergic receptor stimulation, leading to vasoconstriction. nih.govpocketdentistry.com Similar to norepinephrine, levonordefrin lacks significant beta-2 adrenergic activity, which distinguishes it from epinephrine. nih.govpocketdentistry.com This results in an increase in systolic, diastolic, and mean arterial pressures. nih.gov

Comparative Analysis with Other Vasoconstrictors (e.g., Phenylephrine (B352888), Felypressin)

Levonordefrin can also be compared with other vasoconstrictors used in medicine, such as phenylephrine and felypressin.

Phenylephrine: Like levonordefrin, phenylephrine is an alpha-adrenergic agonist. mdpi.com However, phenylephrine is a selective alpha-1 agonist, causing vasoconstriction with minimal direct impact on myocardial contractility. mdpi.comnih.gov In comparative studies, phenylephrine has been shown to be a potent vasoconstrictor. mdpi.com The underutilization of vasoconstrictors like levonordefrin and the limited availability of pre-mixed phenylephrine dental cartridges in many regions underscore the need for more research in this area. nih.govnih.govresearchgate.net

Synthetic Chemistry and Biosynthesis of Levonordefrin

Chemical Synthesis Pathways of Levonordefrin (B1675168)

The synthesis of Levonordefrin, also referred to as α-methylnorepinephrine, can be approached through various chemical strategies, often involving the creation of its specific stereochemical structure. A common precursor for its synthesis is methyldopa (B1676449). taylorandfrancis.com

One plausible synthetic route begins with a protected form of 3,4-dihydroxypropiophenone. The synthesis can be conceptualized in the following stages:

Protection of the Catechol Group : The hydroxyl groups of 3,4-dihydroxypropiophenone are typically protected to prevent unwanted side reactions. This is often achieved by forming a ketal, for instance, with acetone.

Alpha-Bromination : The protected propiophenone (B1677668) then undergoes bromination at the alpha position to the carbonyl group, yielding an α-bromoketone.

Introduction of the Amino Group : The bromine is subsequently displaced by an amino group. This can be accomplished using a protected form of ammonia, such as benzylamine, followed by catalytic hydrogenation to remove the benzyl (B1604629) group. This step often results in a racemic mixture of aminoketones.

Stereoselective Reduction : The key step to establish the desired (1R,2S) stereochemistry is the stereoselective reduction of the ketone. This can be achieved through catalytic hydrogenation using a chiral catalyst or through chiral reducing agents.

Deprotection : Finally, the protecting groups on the catechol are removed to yield Levonordefrin.

Alternatively, Levonordefrin is known to be the active metabolite of the antihypertensive drug methyldopa. taylorandfrancis.comshodex.com The metabolic conversion of methyldopa to α-methylnorepinephrine represents a biochemical synthesis pathway within the body. shodex.comnih.gov This process occurs in adrenergic neurons. shodex.com

Key Intermediates in a Potential Levonordefrin Synthesis
Intermediate CompoundRole in Synthesis
3,4-DihydroxypropiophenoneStarting Material
Protected 3,4-dihydroxypropiophenoneIntermediate with protected hydroxyl groups
α-Bromo-protected propiophenoneIntermediate after bromination
α-Amino-protected propiophenoneRacemic aminoketone intermediate
L-MethyldopaA direct precursor in biochemical synthesis

Biosynthetic Analogues and Precursors of Levonordefrin

Levonordefrin is a synthetic analogue of the endogenous neurotransmitter norepinephrine (B1679862). nih.gov Understanding its biosynthetic context involves examining the natural catecholamine biosynthesis pathway, which produces norepinephrine and other related signaling molecules.

The primary precursors for catecholamine synthesis are the amino acids phenylalanine and tyrosine. nih.govstenutz.eu The biosynthetic pathway proceeds through several enzymatic steps: nih.govwikipedia.org

Tyrosine to L-DOPA : The process begins with the hydroxylation of L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosine hydroxylase. stenutz.eunih.gov This is the rate-limiting step in the synthesis of catecholamines. nih.gov

L-DOPA to Dopamine (B1211576) : L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (DOPA decarboxylase) to produce dopamine. nih.gov

Dopamine to Norepinephrine : Dopamine is transported into synaptic vesicles where it is hydroxylated by dopamine β-hydroxylase to form norepinephrine. nih.govwikipedia.org

Levonordefrin fits into this context as a methylated analogue of norepinephrine. In a clinical setting, the administration of methyldopa introduces a substrate that is metabolized by the same enzymatic pathway that produces catecholamines. nih.gov Methyldopa is converted to α-methyldopamine, which is then converted to α-methylnorepinephrine (Levonordefrin). nih.govnih.gov Another biosynthetic analogue formed through this metabolic route is α-methylepinephrine.

Key Molecules in the Biosynthetic Pathway of Catecholamines and Levonordefrin Analogues
CompoundClassificationRelationship to Levonordefrin
L-TyrosineAmino AcidUltimate Precursor in natural pathway
L-DOPAIntermediatePrecursor in natural pathway
DopamineNeurotransmitterDirect Precursor to Norepinephrine
NorepinephrineNeurotransmitter/HormoneNatural Analogue
MethyldopaDrug/PrecursorDirect Precursor to Levonordefrin (in vivo)
α-MethyldopamineIntermediateMetabolic Intermediate from Methyldopa
α-MethylepinephrineAnalogueMetabolite formed from Levonordefrin

Stereoselective Synthesis Methodologies for Levonordefrin

The biological activity of Levonordefrin is highly dependent on its specific stereochemistry, which is (1R,2S). nih.govwikipedia.org Therefore, stereoselective synthesis is crucial for its production. The creation of chiral molecules can be broadly approached through two main strategies: asymmetric synthesis and chiral resolution. stenutz.eu

Asymmetric Synthesis aims to directly produce a specific enantiomer or diastereomer from an achiral or prochiral starting material. stenutz.eu For a molecule like Levonordefrin, this would involve a stereoselective reduction of a ketone precursor. This can be accomplished by:

Chiral Catalysts : Using hydrogenation with a catalyst that is itself chiral, which directs the reaction to form one stereoisomer preferentially.

Chiral Auxiliaries : Temporarily attaching a chiral molecule to the substrate to guide the stereochemical outcome of a reaction, which is then removed.

Chiral Reagents : Employing reducing agents that are inherently chiral.

Chiral Resolution is a process used to separate a racemic mixture (an equal mixture of all stereoisomers) into its individual, pure enantiomers or diastereomers. If a non-stereoselective synthesis of nordefrin (B613826) is performed, the resulting mixture of stereoisomers would need to be resolved to isolate the desired (1R,2S) isomer (Levonordefrin). Methods for chiral resolution include:

Crystallization of Diastereomeric Salts : This is a common method where the racemic mixture is reacted with a pure chiral resolving agent (like tartaric acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the resolving agent is removed to yield the pure enantiomer.

Chiral Chromatography : This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or other chromatographic methods to separate enantiomers. nih.gov The different enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation.

For the synthesis of drugs like methyldopa, a precursor to Levonordefrin, practical processes often highlight asymmetric synthesis as a key method for obtaining the enantiopure final product.

Comparison of Stereoselective Synthesis Strategies
MethodologyDescriptionAdvantagesDisadvantages
Asymmetric SynthesisDirect synthesis of a specific stereoisomer from a non-chiral starting material. stenutz.euAvoids loss of 50% of material. More efficient in terms of atom economy.Requires development of specific chiral catalysts or reagents, which can be complex and expensive.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.Can be applied after a simpler, non-stereoselective synthesis. Well-established techniques are available.Theoretically limited to a 50% yield for the desired enantiomer, as the other is discarded or must be racemized for reuse. Can be laborious.

Analytical Methodologies for Levonordefrin Quantification and Characterization in Research

Spectroscopic Techniques in Levonordefrin (B1675168) Analysis

Spectroscopic methods are fundamental tools in the analytical chemist's arsenal (B13267) for elucidating the structural and electronic properties of molecules like levonordefrin. These techniques rely on the interaction of electromagnetic radiation with the analyte and provide a characteristic fingerprint. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. photothermal.comlehigh.edu When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint that corresponds to its functional groups. lehigh.edumt.com FTIR spectroscopy, an advanced version of IR, offers improved resolution and sensitivity, enabling detailed investigation of molecular structures. researchgate.net This technique is highly effective for identifying the functional groups present in levonordefrin, although it provides less detailed structural information compared to methods like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. researchgate.net It is particularly useful for identifying the presence of chromophores—parts of a molecule that absorb light—and conjugated systems. researchgate.net While not highly specific for detailed structure elucidation on its own, UV-Vis detection is a common and robust method used in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC) for the quantification of levonordefrin. capes.gov.brresearchgate.netuga.edu

Raman Spectroscopy: Raman spectroscopy, like IR, measures the vibrational energy of molecules. However, it relies on the inelastic scattering of monochromatic light, usually from a laser. photothermal.commt.com It provides complementary information to IR spectroscopy, as it is more sensitive to non-polar bonds. photothermal.com This technique can offer high spatial resolution and is compatible with aqueous environments, making it a valuable tool in specific research contexts. mt.com

X-ray Diffraction (XRD): XRD is a powerful technique for determining the crystallographic structure of a solid material. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice of levonordefrin, researchers can obtain detailed information about its three-dimensional atomic arrangement. This is crucial for understanding its solid-state properties. spectroscopyonline.com

Chromatographic Separation and Detection Methods for Levonordefrin

Chromatography is an essential technique for separating the components of a mixture, allowing for the isolation and individual analysis of each constituent. icam-online.org This is particularly important when analyzing levonordefrin in complex matrices such as biological fluids or pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of modern analytical chemistry and is widely used for the separation and quantification of levonordefrin. capes.gov.brresearchgate.net Reversed-phase HPLC is a common mode, where a nonpolar stationary phase is used with a more polar mobile phase. capes.gov.brresearchgate.net Stability-indicating HPLC methods have been developed to separate levonordefrin from its degradation products, ensuring accurate quantification over time. capes.gov.brresearchgate.net

A typical HPLC method for levonordefrin might involve a C18 or a phenyl column. capes.gov.brresearchgate.net The mobile phase often consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724). capes.gov.brresearchgate.netsielc.com For instance, one method utilized a mobile phase of 70:30% v/v 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt and acetonitrile on a phenyl column. capes.gov.brresearchgate.net Detection is commonly achieved using a UV detector set at a specific wavelength, such as 254 nm. capes.gov.brresearchgate.net

Gas Chromatography (GC): GC is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. While less common than HPLC for levonordefrin itself due to its polarity and lower volatility, GC can be employed, sometimes after derivatization to increase volatility. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification of the analyte. tandfonline.com For example, a GC-MS method was used for the determination of prilocaine (B1678100) in human plasma, demonstrating the applicability of this technique for related compounds. researchgate.net

Table 1: Examples of Chromatographic Conditions for Levonordefrin Analysis
TechniqueColumnMobile Phase/Carrier GasDetectionReference
HPLCPhenyl70:30% v/v 25 mM phosphate buffer (pH 3.0) with 50 mM heptanesulfonic acid sodium salt-acetonitrileUV at 254 nm capes.gov.brresearchgate.net
HPLCNewcrom R1Acetonitrile (MeCN), water, and phosphoric acidMS compatible (with formic acid) sielc.com
GCZebron DB drug columnNot specified for levonordefrin, but used for related compoundsNot specified for levonordefrin researchgate.net

Electrochemical Biosensing Applications in Levonordefrin Research

Electrochemical biosensors represent a rapidly evolving field for the detection of various analytes, including catecholamines like levonordefrin. mdpi.com These devices combine a biological recognition element with an electrochemical transducer to provide a sensitive and often rapid analytical signal. nih.govnih.gov

The core principle involves the oxidation or reduction of levonordefrin at an electrode surface, which generates a measurable electrical signal (current or potential). mdpi.com The inherent electrochemical activity of the catechol group in levonordefrin makes it a suitable candidate for this type of analysis.

Research in this area focuses on developing novel electrode materials and modifications to enhance sensitivity and selectivity. mdpi.com This includes the use of nanomaterials like carbon nanotubes and metal nanoparticles to increase the electrode surface area and improve electron transfer kinetics. mdpi.com While specific biosensors developed exclusively for levonordefrin are less commonly reported than for other catecholamines like dopamine (B1211576), the principles and technologies are directly applicable. mdpi.commdpi.com These sensors offer the potential for real-time monitoring and miniaturization, making them attractive for future research applications. mdpi.comrsc.org

Development and Validation of Research-Grade Analytical Assays

The development of a reliable analytical assay is a meticulous process that culminates in validation to ensure its performance characteristics are well-defined and suitable for its intended purpose. rjptonline.orgresearchgate.net This is a critical requirement for any research-grade assay for levonordefrin.

The validation process typically follows guidelines from regulatory bodies like the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net This is often demonstrated through forced degradation studies where the drug is exposed to stress conditions like acid, base, heat, light, and oxidation. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. rjptonline.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. rjptonline.org

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Theoretical Implications and Future Directions in Levonordefrin Research

Advancements in Computational Pharmacology for Levonordefrin (B1675168) Modeling

Computational pharmacology has emerged as a powerful tool in elucidating the molecular interactions of drugs like levonordefrin. Through techniques such as molecular docking and molecular dynamics (MD) simulations, researchers can model the binding of levonordefrin to its target receptors with increasing accuracy. patsnap.com These computational approaches allow for the prediction of binding affinities and the identification of key amino acid residues involved in the drug-receptor complex.

One of the primary applications of computational modeling for levonordefrin is in understanding its interaction with adrenergic receptors. For instance, virtual screening of drug libraries against receptors like the norepinephrine (B1679862) transporter (NET) has identified levonordefrin as a compound with significant interaction potential. pnas.org Such studies often employ techniques like molecular docking to predict the binding pose and affinity of levonordefrin within the receptor's active site. patsnap.com

Furthermore, MD simulations can provide insights into the stability of the levonordefrin-receptor complex over time, offering a dynamic view of the interaction. patsnap.com These simulations can help to refine the understanding of how levonordefrin induces conformational changes in the receptor, leading to its pharmacological effects. The data generated from these computational studies, such as binding energies and dissociation constants (Ki), are crucial for comparing the potency of levonordefrin with other adrenergic agonists. ncats.io For example, the Ki of levonordefrin for alpha-2 adrenergic receptors has been determined to be 205 nM through such methodologies. ncats.io

Table 1: Computational Pharmacology Techniques in Levonordefrin Research

Computational Technique Application in Levonordefrin Research Key Insights Gained
Molecular Docking Predicts the preferred binding orientation and affinity of levonordefrin to its target receptors. patsnap.com Identification of key interacting residues and estimation of binding energy.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms in the levonordefrin-receptor complex over time. patsnap.com Assessment of complex stability and dynamic behavior of the interaction.
Virtual Screening Screens large libraries of compounds to identify molecules that interact with a specific target. pnas.org Confirmed levonordefrin as an interactor with the norepinephrine transporter (NET). pnas.org
Binding Affinity Calculation (e.g., Ki) Quantifies the strength of the interaction between levonordefrin and its receptor. ncats.io Determined a Ki value of 205 nM for alpha-2 adrenergic receptors. ncats.io

Novel Research Paradigms for Adrenergic Agonist Development Informed by Levonordefrin

The study of levonordefrin provides valuable insights that can inform the development of novel adrenergic agonists with improved therapeutic profiles. As a sympathomimetic amine that is structurally similar to epinephrine (B1671497), levonordefrin's pharmacological profile offers a basis for designing new molecules with tailored selectivity and potency for specific adrenergic receptor subtypes. drugbank.comnih.gov

Research into levonordefrin's structure-activity relationship helps in understanding how modifications to the catecholamine structure can influence receptor binding and activation. wikipedia.org For example, the presence and configuration of hydroxyl and methyl groups on the phenethylamine (B48288) scaffold are critical for its activity. wikipedia.org This knowledge can be leveraged to synthesize new compounds with enhanced affinity for desired receptors, such as the alpha-2 adrenergic receptor, while minimizing off-target effects. wikipedia.org

The development of new adrenergic agonists is also guided by the need to overcome the limitations of existing drugs. While levonordefrin is considered more stable than epinephrine, the quest for even greater stability and selectivity continues. drugbank.comnih.gov Future research may focus on creating agonists with a more favorable balance of alpha- and beta-adrenergic activity to achieve specific therapeutic outcomes, such as potent vasoconstriction with minimal cardiac stimulation. nih.govbuffalo.edu This could lead to the development of safer and more effective vasoconstrictors for use in local anesthesia and other clinical applications. nih.gov

Unexplored Receptor Interactions and Pharmacological Pathways

Virtual screening studies have suggested that levonordefrin may interact with other targets, such as the norepinephrine transporter (NET). pnas.org This interaction could influence the local concentration and duration of action of both levonordefrin and endogenous catecholamines. Further investigation into these potential "off-target" interactions is warranted to build a more comprehensive pharmacological profile.

Additionally, the downstream signaling pathways activated by levonordefrin binding to its primary receptors are not fully elucidated. Beyond the direct effects on G-protein coupling and second messenger systems, there could be more complex intracellular signaling cascades involved. drugbank.com Research into these pathways could reveal novel mechanisms by which levonordefrin exerts its vasoconstrictive effects and could potentially identify new therapeutic targets. The metabolism of levonordefrin, primarily by catechol-O-methyltransferase (COMT), is a known pathway for its inactivation, but other metabolic routes or active metabolites could also play a role in its pharmacology. wikipedia.orgnih.gov

Table 2: Known and Potential Receptor Interactions of Levonordefrin

Receptor/Transporter Known/Potential Interaction Implication Source
Alpha-2 Adrenergic Receptors Agonist Primary mechanism for vasoconstriction. drugbank.com
Alpha-1A, 1B, 1D Adrenergic Receptors Potential Inhibitor May modulate the overall adrenergic response. drugbank.com
Norepinephrine Transporter (NET) Potential Interaction Could affect local catecholamine concentrations. pnas.org

Methodological Innovations in Studying Catecholamine Vasoconstrictors

Advances in analytical and imaging techniques are providing new ways to study the effects of catecholamine vasoconstrictors like levonordefrin at a cellular and tissue level. These innovations allow for a more detailed and dynamic understanding of their pharmacological actions.

Electrochemical methods, such as amperometry, enable the real-time measurement of catecholamine release from single cells, such as adrenal chromaffin cells. nih.gov This technique can provide insights into the quantal release of neurotransmitters and how it might be altered in different physiological or pathological states. nih.gov While not directly studying levonordefrin, this methodology could be adapted to investigate its effects on catecholamine release and reuptake.

Fluorescent nanosensors and false neurotransmitters are emerging as powerful tools for imaging catecholamine dynamics with high spatiotemporal resolution. biorxiv.org These techniques could potentially be used to visualize the local distribution and concentration of levonordefrin at its site of action, providing a deeper understanding of its pharmacokinetics in the tissue microenvironment.

Furthermore, intradermal microdialysis is a technique that allows for the sampling of endogenous substances, including catecholamines, from the interstitial fluid of the skin. researchgate.net This method has been used to study the local vasoconstrictor response to various agents and could be employed to investigate the in vivo effects of levonordefrin on local neurotransmitter levels and vascular reactivity. researchgate.net These advanced methodologies, combined with traditional pharmacological assays, will continue to refine our understanding of levonordefrin and other catecholamine vasoconstrictors.

Q & A

Q. What experimental methodologies are recommended for assessing Levonordefrin’s purity and stability in laboratory settings?

High-performance liquid chromatography (HPLC) is widely used to quantify Levonordefrin purity, with protocols requiring calibration against certified reference standards. Stability testing should involve controlled environmental conditions (e.g., temperature, humidity) over time, with periodic analysis of degradation byproducts. Ensure compliance with USP guidelines for handling hygroscopic compounds to avoid contamination .

Q. How should researchers design safety protocols for handling Levonordefrin in preclinical studies?

Mandatory use of personal protective equipment (PPE), including nitrile gloves, lab coats, and respirators, is critical. Work should occur in fume hoods with negative-pressure ventilation. Emergency protocols must address acute toxicity risks (e.g., ingestion or inhalation), including immediate decontamination and antidote administration (e.g., β-blockers for cardiac symptoms). Document all exposures using incident-reporting frameworks .

Q. What are the key physicochemical properties of Levonordefrin that influence its formulation in experimental models?

Levonordefrin’s solubility in water (1.2 g/mL at 20°C) and melting point (210–219°C) necessitate solvent optimization for in vitro studies. Its instability in acidic or alkaline conditions requires buffered solutions (pH 6–7) to prevent hydrolysis. Note its incompatibility with strong oxidizers, which may alter pharmacological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cardiovascular response data between Levonordefrin and epinephrine in dental anesthesia trials?

Conflicting results on heart rate effects (e.g., vs. 17) may arise from differences in administration routes (infiltration vs. nerve block) or patient demographics. A meta-analysis approach, stratified by injection site and dosage (e.g., 1:20,000 Levonordefrin vs. 1:100,000 epinephrine), can isolate confounding variables. Use multivariate regression to adjust for baseline cardiovascular risk factors in study populations .

Q. What statistical frameworks are optimal for analyzing Levonordefrin’s vasoconstrictive efficacy in randomized controlled trials (RCTs)?

Non-inferiority trials comparing Levonordefrin to epinephrine should employ a margin of ≤10% difference in anesthetic success rates. Kaplan-Meier survival analysis is suitable for time-to-pain-onset data, while mixed-effects models account for intraoperative variables (e.g., tissue perfusion, injection depth). Power calculations must consider attrition rates common in surgical RCTs .

Q. How should researchers address incomplete toxicological data for Levonordefrin in environmental risk assessments?

Given limited ecotoxicity data (), adopt a precautionary principle by modeling bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools. Conduct in silico predictions for aquatic toxicity (e.g., EC50 for Daphnia magna) and validate with microcosm studies. Prioritize degradation pathways (photolysis, hydrolysis) to assess persistence in wastewater .

Q. What experimental designs mitigate bias in double-blind studies evaluating Levonordefrin’s anesthetic duration?

Use block randomization stratified by molar extraction difficulty (e.g., Pell-Gregory classification) to control surgical variability. Blinding requires identical cartridge labeling and third-party solution preparation ( ). Post-hoc sensitivity analyses (e.g., Cochran-Mantel-Haenszel test) detect residual confounding from unmeasured factors like operator experience .

Methodological Guidance

  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting cardiovascular outcomes, emphasizing dose-response gradients and biological plausibility .
  • Ethical Compliance : Align human trials with Declaration of Helsinki principles, particularly informed consent protocols for high-risk participants (e.g., hypertensive patients) .
  • Literature Review : Use PICO framework (Population: dental patients; Intervention: Levonordefrin; Comparison: epinephrine; Outcome: anesthetic success) to structure systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol
Reactant of Route 2
4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.